molecular formula C20H24N4O3 B12477751 5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12477751
M. Wt: 368.4 g/mol
InChI Key: VQPWSHFWDBSYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached via alkylation reactions using appropriate alkylating agents.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, sulfonates, and nitrates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Benzimidazol-2-one: A simpler benzimidazole derivative with similar core structure.

    Indole Derivatives: Compounds with an indole core that share some structural similarities and biological activities.

Uniqueness

5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

5-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C20H24N4O3/c1-26-19-5-2-14(10-15(19)13-24-6-8-27-9-7-24)12-21-16-3-4-17-18(11-16)23-20(25)22-17/h2-5,10-11,21H,6-9,12-13H2,1H3,(H2,22,23,25)

InChI Key

VQPWSHFWDBSYKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3)CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.